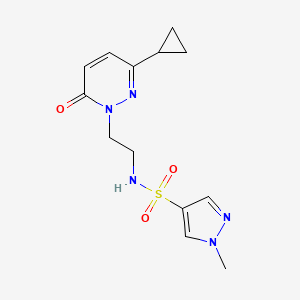

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyridazinone core fused with a cyclopropyl group and a pyrazole-sulfonamide side chain. The cyclopropyl group may enhance metabolic stability or modulate lipophilicity, while the sulfonamide moiety is a common pharmacophore in enzyme-targeting drugs.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-17-9-11(8-14-17)22(20,21)15-6-7-18-13(19)5-4-12(16-18)10-2-3-10/h4-5,8-10,15H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDOMMCKCFQKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Synthesis of the Pyrazole Ring: The pyrazole ring is formed through condensation reactions involving hydrazines and 1,3-diketones.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound shares structural motifs with sulfonamide derivatives described in , such as cyclopropane-containing scaffolds (e.g., N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide). Key differences include:

- Core Heterocycles: The target compound uses pyridazinone and pyrazole, whereas analogs in employ imidazo-pyrrolo-pyrazine systems.

- Substituents: The cyclopropyl group in the target compound is directly attached to the pyridazinone ring, whereas in analogs, cyclopropane is part of a sulfonamide side chain.

Functional Analogues in Bioactivity

highlights N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides, which exhibit antioxidant and antiplatelet activities. While structurally distinct (anthraquinone core vs. pyridazinone-pyrazole), these compounds underscore the role of sulfonamide-like groups in modulating biological activity. The target compound’s sulfonamide moiety may similarly influence target binding but likely interacts with different enzymatic systems (e.g., kinases vs. redox enzymes).

Pharmacological Potential

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine core, a pyrazole moiety, and a sulfonamide group. Its molecular formula comprises carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | 2097861-22-6 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Preliminary studies suggest that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide interacts with specific enzymes and receptors involved in inflammatory and microbial pathways. The sulfonamide group enhances its interaction with biological targets, potentially influencing pathways related to:

- Cell Cycle Regulation: Induction of G1 cell cycle arrest and apoptosis in cancer cell lines.

- Inflammation: Modulation of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a study evaluating the effects on MCF-7 breast cancer cells, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against tumor growth.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Initial findings suggest it may inhibit the growth of certain bacterial strains, possibly through interference with bacterial enzyme systems.

Table: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis and Development

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves several key steps:

- Formation of the Pyridazine Core: Utilizing hydrazine derivatives to create the pyridazine framework.

- Functionalization: Introducing the cyclopropyl group followed by the sulfonamide moiety through nucleophilic substitution reactions.

- Purification: Employing techniques such as recrystallization or chromatography to isolate the final product.

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves:

Pyridazinone Ring Formation : Reacting hydrazine with a dicarbonyl precursor (e.g., cyclopropane-substituted diketone) under reflux in ethanol .

Sulfonamide Introduction : Coupling the pyridazinone intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Ethyl Linker Attachment : Alkylation of the pyridazinone nitrogen using 1,2-dibromoethane, followed by amine substitution .

Q. Optimization Strategies :

Q. Table 1: Example Reaction Optimization Variables

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF, THF, EtOH | DMF |

| Reaction Time | 4–12 h | 8 h |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyridazinone and sulfonamide moieties. Key signals include the cyclopropyl group (δ 1.0–1.5 ppm) and pyrazole methyl (δ 3.9 ppm) .

- LCMS : Validate molecular ion ([M+H]+) and purity (>98% by UV/ELSD). Use reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (if single crystals are obtainable) .

Q. Data Interpretation Tips :

- Compare spectral data with structurally analogous compounds (e.g., pyridazinone-sulfonamide hybrids) .

- Use COSY and HSQC NMR experiments to assign overlapping proton environments .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design and optimization of derivatives of this sulfonamide compound?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model key steps (e.g., sulfonamide coupling energy barriers). Use software like Gaussian or ORCA .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes inhibited by sulfonamides) using AutoDock Vina. Focus on the pyridazinone’s hydrogen-bonding capacity .

- QSAR Models : Train models on bioactivity data from analogs (e.g., furan/thiophene-substituted pyridazinones) to prioritize derivatives for synthesis .

Q. Table 2: Example Computational Parameters

| Parameter | Value |

|---|---|

| Basis Set | B3LYP/6-31G(d) |

| Solvation Model | SMD (water) |

| Docking Grid Size | 25 ų |

Q. What methodologies are recommended for analyzing contradictory bioactivity data across different studies involving this compound?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line/pathogen strain) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Structural Comparisons : Cross-reference with analogs (e.g., N-(3-chloro-4-methylphenyl)-4-(6-oxopyridazin-1(6H)-yl)butanamide) to isolate substituent effects .

Q. Key Considerations :

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric features of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., cyclopropyl → phenyl, pyrazole → triazole) .

Bioactivity Profiling : Test analogs against relevant targets (e.g., carbonic anhydrase, bacterial dihydropteroate synthase) .

3D Pharmacophore Modeling : Use Schrödinger’s Phase to map essential hydrogen-bond acceptors/donors .

Q. Table 3: Hypothetical SAR Data

| Derivative | R1 (Pyridazinone) | R2 (Sulfonamide) | IC₅₀ (µM) |

|---|---|---|---|

| Parent | Cyclopropyl | 1-Methylpyrazole | 0.45 |

| Analog 1 | Phenyl | 1-Methylpyrazole | 2.1 |

| Analog 2 | Cyclopropyl | 1,3,5-Trimethylpyrazole | 0.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.